molecular formula C24H19ClN4OS B2738752 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone CAS No. 314047-61-5

1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone

Cat. No. B2738752
CAS RN: 314047-61-5
M. Wt: 446.95
InChI Key: NFGRVVXYMOCXDC-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety is a part of various biologically active compounds including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial agents . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The presence of =N-C-S moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by the presence of the =N-C-S moiety and strong aromaticity of the ring .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Anticancer Agents

1,3,4-thiadiazole derivatives have also been explored for their anticancer properties . The specific mechanisms of action may vary depending on the derivative and the type of cancer cell.

Antidiabetic Agents

Some 1,3,4-thiadiazole derivatives have been found to have antidiabetic properties . They could potentially be used in the treatment of diabetes.

Antihypertensive Agents

1,3,4-thiadiazole derivatives may also have antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure.

Anti-inflammatory Agents

These compounds have also been found to have anti-inflammatory properties . This could make them useful in the treatment of various inflammatory conditions.

Antiviral Agents

1,3,4-thiadiazole derivatives have been found to have antiviral properties . They could potentially be used in the treatment of various viral infections.

Mechanism of Action

The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Future Directions

The 1,3,4-thiadiazole scaffold has shown promise in various areas of medicinal chemistry. Future research could focus on creating new derivatives with improved pharmacological properties .

properties

IUPAC Name

1-[4-(4-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c1-16-21-10-6-7-11-22(21)24(28(26-16)19-8-4-3-5-9-19)29(27-23(31-24)17(2)30)20-14-12-18(25)13-15-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGRVVXYMOCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone

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